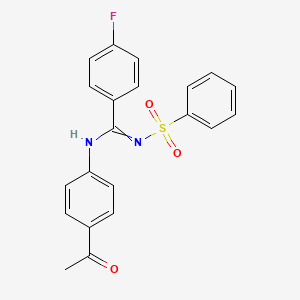

N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide is a chemical entity that appears to be related to the field of organic reagents used in analytical chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their applications. For instance, the first paper discusses a fluorogenic reagent used for the detection of biological thiols, which suggests that the compound may also be used in a similar context for selective detection or quantification purposes .

Synthesis Analysis

The synthesis of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide is not explicitly detailed in the provided papers. However, the second paper describes the reactions of N-arylsulfonylbenz(acet)imidoyl compounds with alcohols, which could be related to the synthesis of the compound . The activated C=N bond mentioned in the paper indicates that similar synthetic routes might involve the formation of such bonds in the target compound .

Molecular Structure Analysis

While the molecular structure of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide is not directly analyzed in the provided papers, the structure can be inferred to contain an activated C=N bond, similar to the compounds discussed in the second paper . This bond is likely to be a key feature in its reactivity and potential applications in analytical chemistry.

Chemical Reactions Analysis

The chemical reactions of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide can be hypothesized based on the reactions of related compounds. For example, the second paper indicates that N-arylsulfonylbenz(acet)imidoyl compounds react with alcohols to form adducts, which upon heating, revert to the initial quinonimines . This suggests that the compound may also undergo similar reactions with nucleophiles such as alcohols.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide are not described in the provided papers. However, based on the structural features and the reactivity of similar compounds, it can be speculated that the compound may exhibit fluorescence when reacting with certain thiols, as seen with the fluorogenic reagent in the first paper . This property could be useful in the development of analytical methods for the detection of biological thiols.

科学研究应用

Synthesis and Characterization

Organic Semiconductors : Compounds with similar structural characteristics, such as mixed phenylene−thiophene oligomers, have been synthesized and studied for their potential as n-type semiconductors in organic field-effect transistors and transistor nonvolatile memory elements. These compounds demonstrate significant carrier mobilities, highlighting their potential in electronic applications (Facchetti et al., 2004).

Polyelectrolytes for Fuel Cells : Similar compounds, like sulfonated diamine monomers, have been synthesized for use as polyelectrolytes in fuel cell applications. These materials show promising proton conductivity and water stability, critical properties for fuel cell membranes (Fang et al., 2002).

Direct Methanol Fuel Cell Application : Research on sulfonated polyimides, synthesized from sulfonated diamines, highlights their use in direct methanol fuel cells. These materials offer high thermal stability, excellent proton conductivity, and low methanol permeability (Zhai et al., 2007).

Molecular Docking and Biological Evaluation : Benzimidamide derivatives have been synthesized and evaluated for their biological activity, including antitumor effects. This research involves molecular docking and density functional theory (DFT) calculations, indicating the potential biomedical applications of these compounds (Fahim & Shalaby, 2019).

Fluorescent Logic Gates : N-aryl derivatives have been synthesized and investigated as fluorescent logic gates. These compounds demonstrate the ability to change their logic function based on solvent polarity, suggesting potential applications in sensing and molecular electronics (Gauci & Magri, 2022).

Metal-Free Oxidation Depolymerization : Ionic liquids with specific functional groups, like bis(trifluoromethylsulfonyl)imide, have been used to promote metal-free oxidation depolymerization of lignin, indicating potential applications in biomass processing and renewable resource utilization (Yang et al., 2015).

Antihistaminic Activity : Benzimidazole derivatives have been synthesized and screened for antihistaminic potential, highlighting their use in the development of therapeutic agents for allergic diseases (Gadhave et al., 2012).

Synthesis of Sulfur(VI) Fluorides : Research has been conducted on the synthesis of sulfur(VI) fluorides using specific reagents, demonstrating applications in the synthesis of diverse aryl fluorosulfates and sulfamoyl fluorides, which are important in various chemical processes (Zhou et al., 2018).

Antitumor Activity : Similar compounds, such as 2-phenylbenzothiazoles, have been synthesized and found to exhibit potent and selective antiproliferative activity against various cancer cell lines, suggesting their potential in cancer treatment (Mortimer et al., 2006).

Anti-Acetylcholinesterase Activity : Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating potential applications in the treatment of dementia and related disorders (Sugimoto et al., 1990).

Supramolecular Architecture : Arylsulfonamide derivatives, structurally related to N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide, have been studied for their molecular conformation and crystal assembly, which is essential in the development of advanced materials and pharmaceuticals (Fernandes et al., 2011).

安全和危害

未来方向

属性

IUPAC Name |

N-(4-acetylphenyl)-N'-(benzenesulfonyl)-4-fluorobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O3S/c1-15(25)16-9-13-19(14-10-16)23-21(17-7-11-18(22)12-8-17)24-28(26,27)20-5-3-2-4-6-20/h2-14H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQXNASNYJUJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-4-fluoro-N'-(phenylsulfonyl)benzimidamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3013899.png)

![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide](/img/structure/B3013900.png)

![2-(4-(tert-butyl)phenyl)-7-cyclopropyl-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3013902.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B3013905.png)

![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)

![9-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3013915.png)

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)